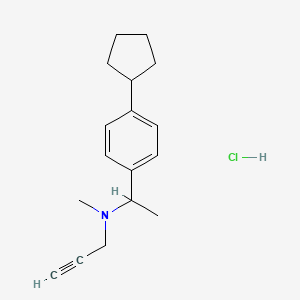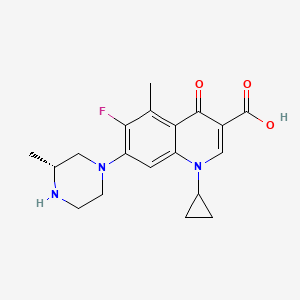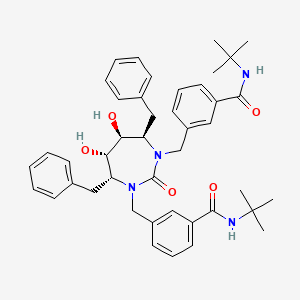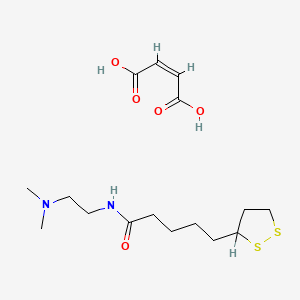
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is a synthetic nucleoside analog. It is characterized by the presence of a bromine atom at the 4’ position and acetyl groups at the 2’ and 5’ positions of the inosine molecule. This compound has a molecular formula of C14H15BrN4O6 and a molecular weight of 415.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate typically involves multiple steps, starting from inosine. The bromination at the 4’ position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetylation at the 2’ and 5’ positions is carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups at the 2’ and 5’ positions can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted inosine derivatives can be formed.
Hydrolysis: The major products are 3’-Deoxy-4’-bromo-inosine and acetic acid.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: It serves as an inhibiting agent in studies of Trypanosoma cruzi growth inside host cells in vitro.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets the enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes in cells. The bromine atom at the 4’ position and the acetyl groups at the 2’ and 5’ positions play crucial roles in its activity by enhancing its binding affinity to the target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyinosine: Lacks the bromine atom and acetyl groups, making it less potent in certain applications.
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV, lacks the bromine atom and acetyl groups.
4’-Bromo-2’,3’-Dideoxyinosine: Similar to 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate but lacks the acetyl groups.
Uniqueness
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is unique due to the presence of both the bromine atom and acetyl groups, which confer specific chemical properties and biological activities. These modifications enhance its potential as an intermediate in the synthesis of other nucleoside analogs and its use in biological and medical research.
Eigenschaften
CAS-Nummer |
125790-82-1 |
|---|---|
Molekularformel |
C14H15BrN4O6 |
Molekulargewicht |
415.20 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H15BrN4O6/c1-6(20)23-3-8-9(15)11(24-7(2)21)14(25-8)19-5-18-10-12(19)16-4-17-13(10)22/h4-5,8-9,11,14H,3H2,1-2H3,(H,16,17,22)/t8-,9+,11-,14-/m1/s1 |
InChI-Schlüssel |
ZTAKVKMLLYGITM-SZRLZVLASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)













